molecular formula C18H22N2O4S B296596 (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B296596
M. Wt: 362.4 g/mol
InChI Key: LPLZBVBVOCPNOA-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as TMB-5, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

(5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to possess anti-microbial activity against various strains of bacteria and fungi.

Mechanism of Action

The exact mechanism of action of (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
(5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to possess both biochemical and physiological effects. Biochemically, (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). Physiologically, (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its broad range of biological activities. (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a versatile compound for studying various biological processes. Additionally, (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its potential toxicity. Studies have shown that (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can be toxic to normal cells at high concentrations, which limits its therapeutic potential.

Future Directions

There are several future directions for the research of (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one. One of the directions is to investigate the potential of (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one as a combination therapy for cancer treatment. Studies have shown that (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can enhance the efficacy of certain chemotherapeutic agents, such as doxorubicin and cisplatin. Another direction is to investigate the potential of (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can protect against oxidative stress and inflammation, which are associated with the pathogenesis of neurodegenerative diseases. Finally, future studies should focus on the optimization of the synthesis method for (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one to improve its yield and reduce its toxicity.

Synthesis Methods

(5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can be synthesized using a multi-step reaction sequence. The starting material for the synthesis is 2,4,5-trimethoxybenzaldehyde, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with piperidine and chloroacetyl chloride to form the N-piperidinyl derivative. Finally, the N-piperidinyl derivative is reacted with 2,4,5-trimethoxybenzaldehyde to form (5Z)-2-piperidin-1-yl-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one.

properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(5Z)-2-piperidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H22N2O4S/c1-22-13-11-15(24-3)14(23-2)9-12(13)10-16-17(21)19-18(25-16)20-7-5-4-6-8-20/h9-11H,4-8H2,1-3H3/b16-10-

InChI Key

LPLZBVBVOCPNOA-YBEGLDIGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCCC3)OC)OC

SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.